Another method utilizes the reaction of a mixture of β-nicotinamide mononucleotide and α-adenosine-5'-O-monophosphate in aqueous pyridine. [] This reaction, facilitated by N,N'-dicyclohexylcarbodiimide as a condensing agent, produces β-nicotinamide-α-adenine dinucleotide (NαAD), an analog of the coenzyme NAD+ containing α-adenosine. []
(2S,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol, commonly known as a derivative of nucleosides, is classified under purine nucleosides. It plays a significant role in biochemistry, particularly in the synthesis of nucleotides and nucleic acids. This compound is derived from natural sources such as nucleic acids and is pivotal in various biological processes.
The synthesis of (2S,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol can involve several methods. A common approach includes:
The reaction conditions typically include specific temperatures and solvents that favor the desired transformations while minimizing side reactions.
The molecular structure of (2S,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol can be characterized by:
The compound participates in various chemical reactions that include:
These reactions are critical for its utility in synthesizing more complex nucleotides or nucleic acid analogs.
The mechanism of action of (2S,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol primarily revolves around its role as a substrate in enzymatic reactions within the cell:
The physical and chemical properties of (2S,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol include:
These properties influence its behavior in biological systems and during chemical synthesis.
(2S,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol has several scientific applications:
This compound represents a valuable tool in both fundamental research and applied sciences within biochemistry and pharmacology.
The precise stereochemical configuration of the sugar moiety in (2S,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is fundamental to its biological recognition and function. This compound features four contiguous chiral centers in the tetrahydrofuran ring (C2–C5), necessitating absolute stereocontrol during synthesis. Modern synthetic approaches employ chiral pool derivatization and asymmetric catalysis to achieve the required (2S,3R,4S,5R) configuration. For instance, starting from D-ribose, a multi-step sequence involving regioselective protection, nucleobase coupling under Vorbrüggen conditions, and deprotection yields the target stereoisomer [1] [3].
A critical challenge is avoiding the formation of undesired diastereomers like (2S,3S,4R,5S)-configured analogues (CAS: 3080-29-3), which exhibit distinct biological profiles due to altered spatial orientation [3] [4]. Research confirms that enzymatic resolution using lipases or phosphatases effectively enriches the desired diastereomer (>97% ee), while crystallization-driven diastereomer separation achieves >99% configurational purity in industrial settings [4].
Table 1: Stereoisomeric Variants of Adenosine Derivatives
CAS Number | Stereochemistry | Configuration | Purity | Key Synthetic Approach |
---|---|---|---|---|
3080-29-3 | (2S,3S,4R,5S) | β-L-Adenosine | 97% | Epimerization of D-ribose precursor |
3228-71-5 | (2S,3S,4S,5R) | Non-natural | Not specified | Chiral auxiliary-assisted glycosylation |
Not assigned | (2S,3R,4S,5R) | β-D-Adenosine | >99% | Vorbrüggen glycosylation |
Deuterium incorporation at specific positions of the ribose ring enables precise tracking of nucleoside metabolism without altering steric parameters. The C1’ position (hydroxymethyl group) is a prime target for isotopic labeling due to its involvement in phosphorylation and glycosidic bond stability. Direct H/D exchange using deuterated reducing agents (e.g., NaBD₄) during ribose synthesis introduces deuterium at C1’, achieving >98% isotopic enrichment [3].
Alternatively, de novo synthesis from [²H]-D-ribose precursors permits site-specific labeling at C2’, C3’, or C4’ positions. Studies demonstrate that C3’-deuterated analogues exhibit enhanced metabolic stability in hepatic microsomes (t₁/₂ increased by 40%) compared to non-labeled counterparts, making them invaluable for in vivo pharmacokinetic studies [4]. However, deuterium incorporation at C2’ may induce kinetic isotope effects on phosphodiester bond formation, necessitating careful positional selection for tracer studies. Storage of labeled compounds requires stringent conditions (darkness, sealing, room temperature) to prevent deuterium exchange with ambient moisture [3] .
Table 2: Deuterium Labeling Strategies and Metabolic Stability
Label Position | Synthetic Method | Isotopic Purity | Metabolic Half-Life (vs. non-labeled) | Primary Application |
---|---|---|---|---|
C1’ | NaBD₄ reduction | >98% | Unchanged | Nucleoside transport studies |
C2’ | [²H]-Ribose coupling | 95–97% | Reduced by 15% | RNA dynamics (limited use) |
C3’ | Enzymatic transposition | >99% | Increased by 40% | Hepatic metabolism tracing |
C4’ | Chemical exchange | 90% | Unchanged | Glycosidic bond stability assays |
Strategic functionalization of the adenine base or ribose ring tailors the compound’s interactions with enzymes and receptors. N⁶-Substitution is a prominent approach, exemplified by N⁶-(2-hydroxyethyl)adenosine (CAS: 4338-48-1), where the 6-amino group is derivatized with a 2-hydroxyethyl moiety. This modification enhances adenosine deaminase (ADA) resistance while preserving affinity for adenosine receptors [2] . Synthesis involves nucleophilic displacement of 6-chloropurine intermediates with 2-hydroxyethylamine, achieving >96% purity post-crystallization .
C2’-Fluorination (CAS: 21679-14-1) introduces electron-withdrawing effects that stabilize the glycosidic bond against acid-catalyzed hydrolysis. The 2-fluoro analogue exhibits a 10-fold increase in in vitro RNA incorporation efficiency compared to unmodified adenosine, attributed to altered charge distribution in the purine ring [7]. Conversely, C8-bromination facilitates cross-coupling reactions for fluorescent probe conjugation but may promote undesired syn-conformational shifts.
Table 3: Bioactivity of Key Functionalized Analogues
Modified Compound | CAS Number | Functional Change | Key Biochemical Property | Application |
---|---|---|---|---|
N⁶-(2-Hydroxyethyl)adenosine | 4338-48-1 | N⁶-Hydroxyethylation | ADA resistance ↑ | Kinase signaling studies |
2-Fluoro-adenosine | 21679-14-1 | C2-F substitution | Glycosidic bond stability ↑ | Antiviral prodrug design |
2-Nitro-adenosine | 266360-65-0 | C2-NO₂ substitution | Electron affinity ↑ | Photoaffinity labeling |
Parent compound | Not specified | None | Baseline activity | Metabolic reference |
Solid-phase synthesis enables rapid assembly of nucleoside analogue libraries by tethering the ribose C5’-hydroxyl to polymeric resins. Wang resin and controlled-pore glass (CPG) are preferred supports due to their stability under nucleoside coupling conditions. The synthesis commences with resin activation using succinic anhydride, followed by esterification of the C5’-OH group. Subsequent steps involve:
This approach achieves 85–92% stepwise yields and facilitates parallel synthesis of >100 analogues weekly. Critical innovations include acid-labile linkers for mild product release and on-resin purification using scavenger resins to remove excess reagents. Post-synthesis, cold-chain transportation (2–8°C) preserves the integrity of base-labile analogues like N⁶-substituted derivatives [5] .
Table 4: Solid-Phase Synthesis Parameters for Nucleoside Analogues
Resin Type | Linker Chemistry | Coupling Efficiency | Cleavage Condition | Suitable Analogues |
---|---|---|---|---|
Wang resin | Succinate ester | 85–90% per step | 50% TFA/DCM | N⁶-Alkyl adenosines |
CPG | Hemisuccinate | >92% per step | NH₄OH/EtOH (1:1) | Base-sensitive variants |
TentaGel | Photocleavable | 80% | UV (365 nm) | Light-stable derivatives |
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2